molecular formula C24H30N8O B10919392 N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919392
M. Wt: 446.5 g/mol
InChI Key: JCLOCBPQPPWLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopentyl and pyrazolyl substituents. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H30N8O

Molecular Weight

446.5 g/mol

IUPAC Name

N-(2-cyclopentyl-5-methylpyrazol-3-yl)-6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H30N8O/c1-6-31-16(4)22(15(3)29-31)20-12-18(19-13-25-30(5)23(19)26-20)24(33)27-21-11-14(2)28-32(21)17-9-7-8-10-17/h11-13,17H,6-10H2,1-5H3,(H,27,33)

InChI Key

JCLOCBPQPPWLFQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C)C(=C2)C(=O)NC4=CC(=NN4C5CCCC5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.